(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)(6-ethoxypyridazin-3-yl)methanone
Description
This compound (molecular formula: C₁₇H₂₀N₈O₂, molecular weight: 368.401 g/mol) is a heterocyclic organic molecule featuring a triazolo-pyridazine core fused to a diazepane ring and an ethoxypyridazin-3-yl methanone group . With a purity of 95%, it is commercially available for research applications, emphasizing its relevance in medicinal chemistry and drug discovery .
Properties
IUPAC Name |
(6-ethoxypyridazin-3-yl)-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N8O2/c1-2-27-16-7-4-13(19-21-16)17(26)24-9-3-8-23(10-11-24)15-6-5-14-20-18-12-25(14)22-15/h4-7,12H,2-3,8-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJJSNJPFIHIHLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C=C1)C(=O)N2CCCN(CC2)C3=NN4C=NN=C4C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)(6-ethoxypyridazin-3-yl)methanone is a complex organic molecule characterized by its unique structural features. Its intricate combination of heterocycles suggests significant potential for diverse biological activities. This article aims to explore the biological activity of this compound based on existing literature and preliminary studies.
Structural Overview
The molecular formula of the compound is with a molecular weight of approximately 370.43 g/mol. The structure includes:
- A triazolo-pyridazine moiety
- A diazepane ring
- An ethoxypyridazine substituent
These components contribute to its potential interactions with various biological targets.
Biological Activities
Preliminary investigations into compounds with similar structural frameworks have indicated a range of biological activities:
| Activity | Description |
|---|---|
| Antimicrobial | Exhibits activity against various bacterial strains and fungi. |
| Anticancer | Shows potential in inhibiting cancer cell proliferation in vitro. |
| Anti-inflammatory | May reduce inflammation through modulation of inflammatory pathways. |
| Neuroprotective | Potentially protects neuronal cells from damage in neurodegenerative models. |
Case Studies and Research Findings
-
Antimicrobial Activity
- A study evaluated the antimicrobial efficacy of triazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar triazole structures displayed significant inhibition zones, suggesting potential for the development of new antibiotics .
- Anticancer Potential
-
Neuroprotective Effects
- In a neuroprotective study involving models of oxidative stress, compounds with diazepane rings were found to significantly reduce neuronal cell death, suggesting that the diazepane moiety plays a crucial role in neuroprotection .
The biological activities of this compound may be attributed to:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in cancer progression and inflammation.
- Receptor Modulation : The structural features may allow for interaction with neurotransmitter receptors, contributing to neuroprotective effects.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with related compounds was conducted:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Methyl-6-phenylethynylpyridine derivatives | Pyridine core with ethynyl and phenyl substituents | Neuroprotective |
| Benzodiazepines | Diazepane ring with aromatic substituents | Anxiolytic |
| Pyrazole-based compounds | Pyrazole ring system | Anti-inflammatory |
| (4-[1,2,4]triazolo[4,3-b]pyridazin) derivatives | Triazole-pyridazine core + diazepane + pyrazole | Antimicrobial/anticancer potential |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Triazolo-Pyridazine Derivatives
Key Observations:
Structural Determinants of Activity: The triazolo-pyridazine core is critical for interactions with biological targets such as enzymes (e.g., 14-α-demethylase lanosterol in antifungal studies ). The ethoxypyridazin group enhances solubility and may improve binding affinity compared to non-polar substituents like trifluoromethyl .
Biological Activity Trends: Antimicrobial/Anticancer Potential: Unique to the target compound, likely due to synergistic effects of the diazepane and ethoxypyridazin groups . Enzyme Inhibition: Propanoic acid derivatives (e.g., 3-(6-Methoxy-triazolo-pyridazin-3-yl)propanoic acid) show stronger anti-inflammatory activity via COX-2 inhibition . Neuroprotection: 1,2,4-Triazolo[4,3-a]pyridines exhibit neuroprotective effects, absent in the target compound, highlighting substituent-driven specificity .
Synthetic and Pharmacological Advantages :
- Compared to pyrazole-based anti-inflammatory agents, the target compound’s diazepane ring may reduce metabolic degradation, enhancing bioavailability .
- Molecular docking studies on related triazolo-pyridazines suggest high binding affinity to fungal enzymes (e.g., 14-α-demethylase), supporting further antifungal research .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing (4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)(6-ethoxypyridazin-3-yl)methanone?
- Methodology : The synthesis involves multi-step heterocyclic coupling. Key steps include:
- Stepwise condensation : Use of hydrazine hydrate to convert ethyl 4-hydroxy-4-(4-methoxyphenyl)-2-oxobut-3-ethanoate into pyrazole intermediates (e.g., ethyl 5-(4-methoxyphenyl)pyrazole-3-carboxylate) under reflux in toluene .
- Phosphorus oxychloride activation : For cyclization of triazole-thiadiazole intermediates .
- Purification : High-performance liquid chromatography (HPLC) and ¹H NMR spectroscopy are critical for confirming purity and structural integrity .
Q. How can researchers validate the structural identity of this compound and its intermediates?
- Analytical workflow :
- ¹H NMR : Assign peaks to confirm substitution patterns (e.g., ethoxy groups at pyridazine positions) .
- Infrared spectroscopy : Detect functional groups like C=O (methanone) and N-H (triazole) .
- Elemental analysis : Verify stoichiometry (e.g., C, H, N ratios) to ensure synthetic accuracy .
Q. What computational tools are recommended for preliminary docking studies to predict biological targets?
- Approach : Use molecular docking software (e.g., AutoDock Vina) with Protein Data Bank (PDB) structures (e.g., 3LD6 for 14-α-demethylase lanosterol) .
- Parameters : Set grid boxes to encompass active sites, and validate docking poses via energy minimization .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., antifungal vs. BRD4 inhibition) for triazolopyridazine derivatives?
- Strategy :
- Target-specific assays : Compare compound activity across standardized assays (e.g., fungal CYP51 inhibition vs. BRD4 bromodomain binding) .
- Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing ethoxy with methoxy groups) to isolate structure-activity relationships (SAR) .
- Cross-validation : Use orthogonal techniques (e.g., isothermal titration calorimetry for binding affinity, MIC assays for antifungal activity) .
Q. What experimental design principles optimize the synthesis of structurally similar analogs for SAR studies?
- Design : Apply factorial design (e.g., Box-Behnken or Taguchi methods) to minimize experiments while varying:
- Reagent ratios (e.g., hydrazine hydrate equivalents).
- Reaction time/temperature (e.g., cyclization steps in phosphorus oxychloride) .
- Output analysis : Use ANOVA to identify critical factors affecting yield and purity .
Q. How can bivalent binding modes (e.g., BRD4 inhibition) be exploited to enhance potency while maintaining selectivity?
- Case study : AZD5153 optimization leveraged bivalent interactions by linking triazolopyridazine moieties to piperidyl-phenoxy groups, achieving sub-nM BRD4 inhibition .
- Key parameters :
- Linker length : Optimize spacing (e.g., 2-4 carbons) to balance entropy and enthalpy .
- Solubility : Introduce polar groups (e.g., methylpiperazine) to improve pharmacokinetics without compromising target engagement .
Q. What strategies mitigate challenges in characterizing low-stability intermediates during synthesis?
- Solutions :
- In-situ monitoring : Use LC-MS to track transient intermediates (e.g., thiol-triazole adducts) .
- Cryogenic conditions : Perform sensitive reactions (e.g., Grignard additions) at −78°C to stabilize reactive species .
- Protecting groups : Employ tert-butoxycarbonyl (Boc) groups to shield amines during harsh cyclization steps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
